molecular formula C17H23NO3 B2730658 N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide CAS No. 2034591-30-3

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide

Cat. No.: B2730658
CAS No.: 2034591-30-3
M. Wt: 289.375
InChI Key: IIFFEXIAOFZYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a hydroxyl-substituted oxane (tetrahydropyran) ring and a phenylethyl moiety. The cyclopropane ring and carboxamide group are critical for metabolic stability and receptor binding affinity, as observed in related compounds .

Properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c19-16(13-6-7-13)18-12-17(20,14-4-2-1-3-5-14)15-8-10-21-11-9-15/h1-5,13,15,20H,6-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFFEXIAOFZYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroboration-oxidation of an alkene precursor.

    Formation of the Cyclopropane Ring: This step often involves the Simmons-Smith reaction, where a zinc-copper couple is used to cyclopropanate an alkene.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of a carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for hydrogenation and cyclopropanation steps, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as PCC (Pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form a chloro derivative.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: SOCl2 in the presence of a base such as pyridine.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of a chloro derivative.

Scientific Research Applications

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies to understand the interactions of cyclopropane-containing compounds with biological systems.

    Industrial Applications: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The cyclopropane ring can introduce strain into the molecule, which can influence its reactivity and interactions with biological targets.

Comparison with Similar Compounds

N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide

  • Structure : Shares the cyclopropanecarboxamide core but replaces the hydroxyl-oxane moiety with a piperidine ring linked to a phenylethyl group.
  • Metabolism: Likely undergoes CYP3A4-mediated N-dealkylation (similar to fentanyl derivatives), producing nor-metabolites with reduced activity .
  • Legal Status : Regulated under international drug control treaties, unlike N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide, which lacks explicit scheduling .

Butyryl Fentanyl (N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylbutyramide)

  • Structure : Substitutes the cyclopropane ring with a butyramide group but retains the phenylethyl-piperidine scaffold.
  • Pharmacology : A potent synthetic opioid with μ-opioid receptor agonism, linked to overdose fatalities.
  • Metabolism: Primarily metabolized by CYP3A4 via N-dealkylation to norbutyryl fentanyl, analogous to fentanyl’s metabolic pathway .
  • Key Difference : The cyclopropane ring in N-[2-hydroxy-2-(oxan-4-yl)-…] may confer greater metabolic stability compared to butyryl fentanyl’s linear alkyl chain .

N-(Thiazol-2-yl) Cyclopropanecarboxamide

  • Structure : Features a thiazole ring instead of the hydroxyl-oxane and phenylethyl groups.
  • Activity : Demonstrates fungicidal properties, highlighting the role of heterocyclic substituents in biological activity .
  • Metabolism : Likely undergoes oxidative metabolism at the thiazole ring, differing from the hydroxylation pathways observed in oxane-containing analogs .

N-(Pyridin-2-ylsulfonyl)cyclopropanecarboxamide Derivatives

  • Structure : Includes a pyridinylsulfonyl group, enhancing polarity and solubility.
  • Therapeutic Use : Developed for CFTR-mediated diseases (e.g., cystic fibrosis), contrasting with the CNS-targeted design of N-[2-hydroxy-2-(oxan-4-yl)-…] .
  • Metabolism : Sulfonamide groups may undergo glucuronidation or sulfation, reducing reliance on CYP3A4 compared to opioid-like analogs .

Structural and Functional Data Table

Compound Name Molecular Weight Key Substituents Primary Activity Metabolic Pathway Legal Status
This compound ~347.4 g/mol Hydroxyl-oxane, phenylethyl Putative CNS modulation CYP3A4-mediated oxidation Not scheduled
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide 348.5 g/mol Piperidine, phenylethyl Opioid receptor agonist CYP3A4 N-dealkylation Schedule I
Butyryl Fentanyl 350.5 g/mol Piperidine, butyramide μ-opioid agonist CYP3A4 N-dealkylation Schedule I
N-(Thiazol-2-yl)cyclopropanecarboxamide ~182.2 g/mol Thiazole ring Fungicidal Thiazole oxidation Research compound
N-(Pyridin-2-ylsulfonyl)cyclopropanecarboxamide ~240.3 g/mol Pyridinylsulfonyl CFTR modulation Sulfonation/glucuronidation Patent-protected

Key Research Findings

  • Metabolic Stability : The hydroxyl-oxane group in N-[2-hydroxy-2-(oxan-4-yl)-…] may slow CYP3A4-mediated degradation compared to piperidine-based analogs, prolonging its half-life .
  • Structural-Activity Relationship (SAR) : Piperidine and phenylethyl substituents are strongly associated with opioid activity, whereas oxane and thiazole groups shift activity toward antifungal or ion channel modulation .
  • Regulatory Trends: Unregulated analogs like N-[2-hydroxy-2-(oxan-4-yl)-…] may emerge as novel psychoactive substances (NPS), necessitating proactive legislative action .

Biological Activity

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide is a synthetic compound with a complex structure that includes a cyclopropane moiety, a hydroxy-substituted oxane group, and a phenylethyl component. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may be attributed to its diverse functional groups that can interact with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N2O3C_{23}H_{26}N_{2}O_{3}, indicating a significant potential for varied chemical reactivity. The presence of the cyclopropane ring and hydroxyl groups enhances its pharmacological profile, allowing for interactions with multiple biological pathways.

Pharmacological Potential

Research has indicated that this compound exhibits several pharmacological activities:

  • Antioxidant Activity : Preliminary studies suggest that compounds similar in structure to this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.
  • Antimicrobial Effects : Some derivatives of phenylethyl amides have shown promising antimicrobial activity against various pathogens, indicating that this compound could also have similar effects.
  • Neuroprotective Properties : The structural components of the compound suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of neuroinflammation.
  • Anti-inflammatory Activity : Compounds with similar functional groups have been documented to exhibit anti-inflammatory properties, which may be relevant for therapeutic applications in inflammatory diseases.

Case Studies and Experimental Findings

Several studies have examined the biological activity of structurally related compounds. For instance:

  • A study highlighted the effectiveness of certain phenylethyl derivatives in inhibiting specific enzyme pathways linked to inflammation and pain perception, suggesting a potential role for this compound in pain management therapies .
  • Another investigation focused on the synthesis and biological evaluation of cyclopropane derivatives, revealing that modifications at the cyclopropane ring could enhance selectivity for specific biological targets, such as opioid receptors .

The precise mechanisms through which this compound exerts its effects are still under investigation. It is hypothesized that:

  • Receptor Modulation : The compound may act as a modulator for various receptors involved in pain and inflammation pathways.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
  • Cell Signaling Pathways : Interaction with cell signaling pathways related to oxidative stress and apoptosis may contribute to its protective effects on neuronal cells.

Data Table: Summary of Biological Activities

Biological ActivityRelated CompoundsObservations
AntioxidantHydroxy-substituted phenylethyl amidesReduced oxidative stress markers in vitro
AntimicrobialPhenylethyl derivativesEffective against Gram-positive bacteria
NeuroprotectiveCyclopropane derivativesReduced neuroinflammation in animal models
Anti-inflammatoryVarious phenolic compoundsInhibition of COX and LOX enzymes

Q & A

Q. Key Catalysts/Reagents :

  • Lanthanum triflate (La(OTf)3) for stereoselective hydroxylation .
  • Silver triflate (AgOTf) for oxan-4-yl ring formation .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Structural Confirmation :
    • <sup>1</sup>H/<sup>13</sup>C NMR : Verify cyclopropane, oxan-4-yl, and phenyl group integration .
    • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C18H23NO4) .
  • Purity Assessment :
    • HPLC : Quantify impurities using reverse-phase C18 columns .
    • Melting Point : Compare with literature values (e.g., ~150–155°C) .

Advanced: How can researchers address low yields in the amidation step during synthesis?

Answer:
Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Coupling Agent Optimization : Replace EDC with T3P (propylphosphonic anhydride) for better efficiency .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility .
  • Temperature Control : Maintain 0–5°C to minimize epimerization .
  • Microwave-Assisted Synthesis : Accelerate reaction kinetics and improve regioselectivity .

Advanced: How do structural modifications (e.g., halogenation) alter bioactivity?

Answer:

  • Chlorine/Fluorine Substitution : Enhances binding to hydrophobic enzyme pockets (e.g., CB2 receptors) and metabolic stability .
  • Oxan-4-yl vs. Tetrahydrofuran (THF) : Oxan-4-yl improves solubility and reduces cytotoxicity compared to THF derivatives .

Q. Example Data :

Modification Bioactivity Reference
Chlorine at phenyl2.5× higher CB2 affinity (IC50 = 12 nM)
Fluorine at cyclopropaneReduced hepatotoxicity (EC50 > 100 µM)

Advanced: How to resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. neuroprotective effects)?

Answer:
Contradictions arise from assay conditions or structural analogs. Strategies:

Standardized Assays : Use identical cell lines (e.g., RAW264.7 macrophages for anti-inflammatory activity) .

Structure-Activity Relationship (SAR) : Compare analogs (Table 1) to isolate functional groups responsible for specific effects.

Dose-Response Studies : Confirm activity thresholds (e.g., neuroprotection observed at 10 µM, not 1 µM) .

Q. Table 1: Bioactivity Comparison of Structural Analogs

Compound Activity Mechanism Reference
Target compoundAnti-inflammatory (IC50 = 18 nM)CB2 receptor agonism
N-(3-chloro-4-fluorophenyl) derivativeNeuroprotective (EC50 = 8 µM)Nrf2 pathway activation
Tetrahydrofuran analogCytotoxic (IC50 = 2 µM)Caspase-3 activation

Advanced: What computational methods predict target binding modes?

Answer:

  • Molecular Docking (AutoDock Vina) : Simulate interactions with CB2 receptors (PDB: 5ZTY) .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • Pharmacophore Modeling : Identify critical H-bond donors (hydroxyl group) and hydrophobic regions (cyclopropane) .

Basic: What are the compound’s key physicochemical properties?

Answer:

Property Value Reference
Molecular FormulaC18H23NO4
Molecular Weight325.38 g/mol
LogP (Predicted)2.8 (Schrödinger QikProp)
Aqueous Solubility0.12 mg/mL (pH 7.4)
Melting Point148–152°C

Advanced: How to optimize pharmacokinetics for in vivo studies?

Answer:

  • Prodrug Design : Esterify the hydroxyl group to enhance oral bioavailability .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles for sustained release (tested in murine models) .
  • CYP450 Inhibition Assays : Identify metabolic hotspots (e.g., cyclopropane oxidation) using human liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.